15-Deoxy--12,14-prostaglandin J2
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Overview
Description
15-Deoxy–12,14-prostaglandin J2 is a naturally occurring cyclopentenone prostaglandin derived from prostaglandin D2. It is known for its potent anti-inflammatory and anti-tumor properties. This compound is an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation, metabolism, and cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Deoxy–12,14-prostaglandin J2 is synthesized from arachidonic acid through a series of enzymatic reactions. The key steps involve the conversion of arachidonic acid to prostaglandin D2 by cyclooxygenase and prostaglandin D synthase. Prostaglandin D2 then undergoes dehydration to form 15-Deoxy–12,14-prostaglandin J2 .
Industrial Production Methods: Industrial production of 15-Deoxy–12,14-prostaglandin J2 typically involves the use of bioreactors to facilitate the enzymatic conversion of arachidonic acid to prostaglandin D2 and subsequently to 15-Deoxy–12,14-prostaglandin J2. The process is optimized for high yield and purity, often involving purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 15-Deoxy–12,14-prostaglandin J2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions due to its electrophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core cyclopentenone structure .
Scientific Research Applications
15-Deoxy–12,14-prostaglandin J2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electrophilic reactions and protein modifications.
Biology: It plays a role in modulating inflammatory responses and cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Industry: It is used in the development of anti-inflammatory drugs and as a biochemical tool in research .
Mechanism of Action
15-Deoxy–12,14-prostaglandin J2 exerts its effects primarily through its interaction with PPAR-γ. Upon binding to PPAR-γ, it activates the receptor, leading to the transcription of target genes involved in anti-inflammatory and metabolic processes. Additionally, it can covalently modify cellular proteins via its reactive α,β-unsaturated carbonyl group, affecting various signaling pathways .
Comparison with Similar Compounds
Prostaglandin D2: The precursor of 15-Deoxy–12,14-prostaglandin J2, involved in various physiological processes.
Prostaglandin E2: Another prostaglandin with pro-inflammatory effects.
Prostaglandin F2α: Known for its role in smooth muscle contraction .
Uniqueness: 15-Deoxy–12,14-prostaglandin J2 is unique due to its potent anti-inflammatory and anti-tumor properties, as well as its ability to covalently modify proteins, which is not commonly observed in other prostaglandins .
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(E)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13+/t17-/m0/s1 |
InChI Key |
VHRUMKCAEVRUBK-IMTKWVLRSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
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